molecular formula C11H15NO3 B4878068 3-methoxy-4-propoxybenzamide

3-methoxy-4-propoxybenzamide

Cat. No.: B4878068
M. Wt: 209.24 g/mol
InChI Key: XVRTVGGXOUPTPU-UHFFFAOYSA-N
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Description

3-Methoxy-4-propoxybenzamide is a chemical compound belonging to the benzamide class, characterized by a benzamide core substituted with methoxy and propoxy functional groups. This structure is of significant interest in medicinal chemistry and biochemical research, particularly for investigating the mechanism and therapeutic potential of poly(ADP-ribose) polymerase (PARP) inhibition . PARP enzymes, especially PARP-1, play a critical role in cellular processes such as DNA repair . By potentially inhibiting PARP activity, this compound can be a valuable tool for studying DNA damage response pathways and for exploring novel approaches in oncology research, specifically in sensitizing cancer cells to DNA-damaging agents . Beyond its core application in PARP research, the structural motif of substituted benzamides is widely explored for various other biological activities. Research on analogous compounds has demonstrated their potential as selective agonists for serotonin (5-HT4) receptors, which are relevant for developing prokinetic agents for gastrointestinal motility disorders . Furthermore, certain N-phenylbenzamide derivatives have shown promising antiviral activity by suppressing the expression of oncoproteins E6 and E7 in Human Papillomavirus (HPV)-positive cervical carcinoma cells, leading to cell cycle arrest . These diverse research avenues highlight the versatility of this compound as a key intermediate and pharmacophore in developing new chemical entities for basic scientific investigation and drug discovery efforts. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methoxy-4-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h4-5,7H,3,6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRTVGGXOUPTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-propoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-propoxybenzoic acid.

    Reduction: Formation of 3-methoxy-4-propoxybenzylamine.

    Substitution: Formation of this compound derivatives with various substituents on the aromatic ring.

Scientific Research Applications

3-methoxy-4-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-4-propoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Key Observations :

  • Target Selectivity : The pyrazole-carboxamide substituent in ’s compound introduces multiple hydrogen-bonding sites, which may favor interactions with enzymes like phosphodiesterases .
  • Electronic Effects : Thiadiazole-containing analogs () exhibit altered electronic profiles due to the electron-deficient heterocycle, which could influence binding to redox-sensitive targets .

Theoretical and Spectral Comparisons

  • IR Spectroscopy : All analogs share a C=O stretch near 1630–1650 cm⁻¹, but additional groups like thiadiazole () introduce unique peaks (e.g., C-S stretches at 600–800 cm⁻¹) .
  • Computational Studies : highlights the utility of DFT methods (e.g., B3LYP/6-311G(d,p)) in predicting charge distribution and stability, which could be applied to optimize the electronic properties of 3-methoxy-4-propoxybenzamide derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3-methoxy-4-propoxybenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a tertiary amine base (e.g., NEt₃) in acetonitrile. For example, benzamide derivatives are synthesized via amidation of substituted benzoic acids with appropriate amines under controlled temperatures (50–80°C) . Optimization requires adjusting solvent polarity, stoichiometry of reagents, and reaction time. Pilot-scale synthesis should include purification via column chromatography or recrystallization to isolate the product efficiently.
Key Reaction Parameters
Reagents: HBTU, NEt₃, CH₃CN
Temperature: 50–80°C
Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Yield Optimization: Solvent polarity adjustment, stoichiometric control

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions (e.g., methoxy and propoxy groups). For example, aromatic protons in the 6.5–7.5 ppm range and methoxy protons at ~3.8 ppm .
  • X-ray Crystallography : Used to resolve molecular conformation and hydrogen-bonding networks. Single-crystal studies require slow evaporation of solvent (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. How can solubility and stability of this compound be assessed for in vitro assays?

  • Methodological Answer :

  • Solubility Testing : Use solvents like DMSO (for stock solutions) followed by dilution in aqueous buffers (PBS, pH 7.4). Centrifugation (10,000 rpm, 10 min) removes insoluble particulates .
  • Stability Studies : Conduct HPLC-UV analysis over 24–72 hours at 37°C to monitor degradation. Adjust pH or use stabilizers (e.g., ascorbic acid) if oxidation is observed .

Advanced Research Questions

Q. What pharmacological mechanisms underlie the neuroprotective potential of this compound?

  • Methodological Answer : Preliminary studies suggest monoamine oxidase (MAO) inhibition, particularly MAO-B, which is implicated in Parkinson’s disease. To validate:

  • Enzyme Assays : Use recombinant MAO-B with kynuramine as a substrate; measure inhibition via fluorescence or spectrophotometry .
  • Dose-Response Analysis : Calculate IC₅₀ values and compare with known inhibitors (e.g., selegiline).
  • In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with MAO-B’s flavin adenine dinucleotide (FAD) pocket .

Q. How can contradictory biological activity data for this compound across different assays be resolved?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

  • Control Experiments : Include positive controls (e.g., reference inhibitors) and validate cell line viability (MTT assay) .
  • Parameter Standardization : Fix variables like incubation time, serum concentration, and solvent content (e.g., DMSO ≤0.1%).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. What strategies are effective for derivatizing this compound to enhance its bioactivity?

  • Methodological Answer :

  • Functional Group Modifications :

  • Oxidation : Convert the benzamide’s methyl group to a carboxylic acid using KMnO₄ in acetone .

  • Substitution : Introduce halogens (e.g., fluorine) at the aromatic ring via electrophilic substitution to improve membrane permeability .

  • Biological Evaluation : Test derivatives in cytotoxicity assays (e.g., HeLa cells) and compare IC₅₀ values with the parent compound.

    Derivatization Pathways
    Oxidation: KMnO₄/acetone → 3-methoxy-4-propoxybenzoic acid
    Substitution: F₂/FeCl₃ → 3-fluoro-4-propoxybenzamide

Q. How can computational models predict the environmental toxicity of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-life and bioaccumulation potential.
  • Ecotoxicity Databases : Cross-reference with EPA DSSTox for analogous compounds’ toxicity profiles (e.g., LC₅₀ in aquatic organisms) .

Data Contradiction Analysis

Q. Why do oxidation studies of this compound yield conflicting products under similar conditions?

  • Methodological Answer : Variability in oxidizing agents (e.g., mCPBA vs. KMnO₄) and solvent systems (polar vs. nonpolar) alters reaction pathways. For reproducibility:

  • Reagent Purity : Use freshly distilled mCPBA to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) favor epoxidation, while acetone promotes carboxylic acid formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.